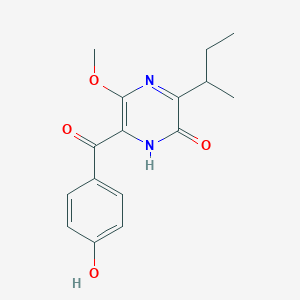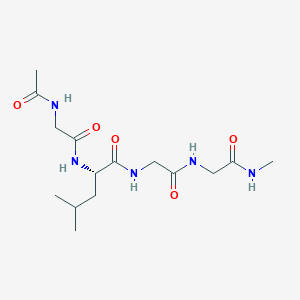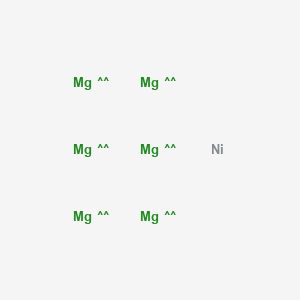![molecular formula C17H28OSi2 B14238228 tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 335396-04-8](/img/structure/B14238228.png)
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a phenoxy group substituted with a trimethylsilyl-ethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane typically involves multiple steps. One common method includes the reaction of 3-bromoanisole with trimethylsilylacetylene in the presence of a palladium catalyst to form 3-[(trimethylsilyl)ethynyl]anisole. This intermediate is then subjected to a reaction with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as tetrabutylammonium fluoride for desilylation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, desilylation of the trimethylsilyl group would yield the corresponding ethynyl derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the functional groups involved. For example, in coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the phenoxy and ethynyl groups.
tert-Butyldimethylsilane: Similar but does not contain the phenoxy group.
Trimethylsilylacetylene: Contains the ethynyl group but lacks the tert-butyl and phenoxy groups.
Uniqueness
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
335396-04-8 |
|---|---|
Molekularformel |
C17H28OSi2 |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[3-(2-trimethylsilylethynyl)phenoxy]silane |
InChI |
InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-11-9-10-15(14-16)12-13-19(4,5)6/h9-11,14H,1-8H3 |
InChI-Schlüssel |
VZRDUGLVCLKIGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
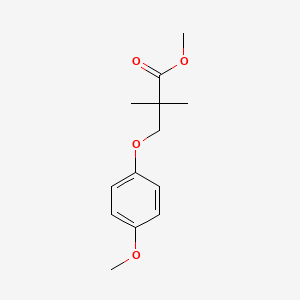
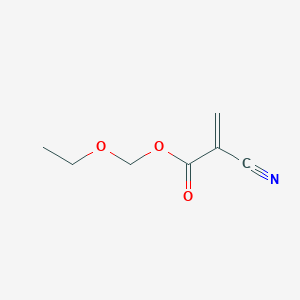

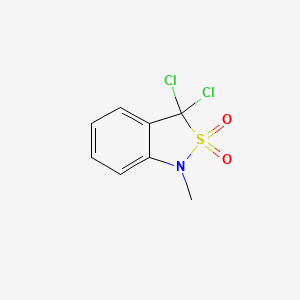
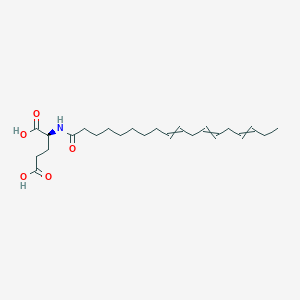
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
